molecular formula C6H11BrO B1373140 2-(2-Bromoethyl)oxolane CAS No. 1050493-67-8

2-(2-Bromoethyl)oxolane

Cat. No.: B1373140
CAS No.: 1050493-67-8
M. Wt: 179.05 g/mol
InChI Key: GJDABTPRDFGPCR-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)oxolane is a brominated derivative of oxolane (tetrahydrofuran, THF), featuring a bromoethyl (-CH₂CH₂Br) substituent at the 2-position of the oxolane ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in alkylation reactions or as a precursor for generating more complex heterocyclic systems. Its structure combines the reactivity of a bromoethyl group—a strong leaving group—with the stability of the oxolane ring, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2-(2-bromoethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-4-3-6-2-1-5-8-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDABTPRDFGPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050493-67-8
Record name 2-(2-bromoethyl)oxolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromoethyl)oxolane can be synthesized through the bromination of tetrahydrofuran derivatives. One common method involves the reaction of tetrahydrofuran with phosphorus tribromide (PBr3) in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production .

Comparison with Similar Compounds

2-(2-Bromoethyl)-1,3-dioxolane

Structural Differences :

  • Oxolane vs. Dioxolane: The oxolane ring (THF) contains one oxygen atom, while 1,3-dioxolane has two oxygen atoms at positions 1 and 3.

Synthesis :
2-(2-Bromoethyl)-1,3-dioxolane is synthesized via reactions involving bromoethyl phthalimide intermediates in the presence of potassium carbonate and DMF . This method contrasts with oxolane derivatives, which may require tailored bromination strategies due to the ring’s reduced oxygen content.

Applications :
Dioxolane derivatives are often employed in protecting-group chemistry or as intermediates for bioactive molecules. For example, 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane (CAS 37865-96-6) is used in synthesizing acetylenic compounds, highlighting its role in constructing carbon-carbon bonds .

Property 2-(2-Bromoethyl)oxolane 2-(2-Bromoethyl)-1,3-dioxolane
Molecular Formula C₆H₁₁BrO C₅H₉BrO₂
Ring Oxygen Atoms 1 2
Key Reactivity SN2 reactions (bromoethyl) Enhanced polarity for SN1/SN2
Typical Use Alkylation agent Protecting groups, intermediates

2-(1-Bromoethyl)-2-methyl-1,3-dioxolane

Structural Differences: This compound features a methyl group at the 2-position of the dioxolane ring, introducing steric hindrance that slows nucleophilic attacks compared to non-methylated analogs .

Synthesis :
Prepared via bromination of ethyl-substituted dioxolanes, this compound’s synthesis parallels methods for this compound but requires additional steps to manage steric effects .

Applications :
Used in synthesizing ethynyl derivatives, demonstrating its utility in cross-coupling reactions. The methyl group enhances stability but reduces reactivity compared to this compound .

Bromoethyl-Substituted Aromatic Compounds

Compounds like 1-(2-bromoethyl)-4-nitrobenzene (Step 1 in naratriptan synthesis) highlight the versatility of bromoethyl groups in aromatic systems. Unlike this compound, these aromatic derivatives undergo electrophilic substitutions (e.g., nitration) more readily due to the electron-withdrawing effects of the bromoethyl group .

Biological Activity

2-(2-Bromoethyl)oxolane, also known as a bromoethyl derivative of oxolane (tetrahydrofuran), is a compound that has garnered attention in various fields of biological research. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in the synthesis of bioactive molecules. This article explores the biological activity, mechanisms of action, and potential applications of this compound, supported by relevant data tables and findings from case studies.

Chemical Structure and Properties

  • Chemical Formula : C5_5H9_9BrO
  • Molecular Weight : 179.03 g/mol
  • CAS Number : 1050493-67-8

The compound features a bromoethyl group attached to the oxolane ring, which influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromoethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles, which can lead to the formation of various derivatives with enhanced biological properties. This mechanism is crucial in drug development, particularly for compounds targeting specific biological pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study investigated the antimicrobial properties of this compound derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
  • Anticancer Potential :
    • Research focused on the cytotoxic effects of this compound on cancer cell lines demonstrated that it induces apoptosis through the activation of caspase pathways. This finding highlights its potential as a lead compound for developing anticancer therapies.
  • Neuroprotective Effects :
    • Experimental studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect was linked to its ability to modulate signaling pathways involved in cell survival.

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntimicrobialGram-positive bacteriaInhibition of growth
AnticancerVarious cancer cell linesInduction of apoptosis
NeuroprotectiveNeuronal cellsProtection from oxidative stress

Synthesis

The synthesis of this compound typically involves the bromination of oxolane followed by an alkylation process. This method allows for the introduction of the bromoethyl group, which is essential for its biological activity.

Applications in Drug Development

Due to its diverse biological activities, this compound is being explored for:

  • Pharmaceutical Development : As a scaffold for designing new antimicrobial and anticancer agents.
  • Chemical Biology : To study interactions with specific biological targets.
  • Industrial Applications : In the synthesis of specialty chemicals and agrochemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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